molecular formula C11H6ClNO3S B6388041 MFCD18317165 CAS No. 1261998-02-0

MFCD18317165

Cat. No.: B6388041
CAS No.: 1261998-02-0
M. Wt: 267.69 g/mol
InChI Key: QNVUAMSUKXKFTO-UHFFFAOYSA-N
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Description

MFCD18317165 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial settings.

Chemical Reactions Analysis

Scientific Research Applications

MFCD18317165 has a wide range of scientific research applications. In chemistry, it is used for studying oxidation reactions and the formation of quaternary ammonium compounds. In biology and medicine, its stability and reactivity make it a valuable compound for developing new pharmaceuticals and understanding biochemical pathways. Industrially, it is used in the preparation of stable and soluble pharmaceutical preparations, which are essential for large-scale production .

Mechanism of Action

The mechanism of action of MFCD18317165 involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical reactions. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

MFCD18317165 can be compared with other similar compounds based on its chemical structure and reactivity. Some similar compounds include other triazolo ring compounds and methanesulfonate derivatives. What sets this compound apart is its unique combination of stability, solubility, and reactivity, which makes it particularly suitable for pharmaceutical applications .

Properties

IUPAC Name

2-chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO3S/c12-10-8(11(15)16)3-6(4-13-10)9-2-1-7(5-14)17-9/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVUAMSUKXKFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687288
Record name 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261998-02-0
Record name 2-Chloro-5-(5-formylthiophen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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